

# N-Propargylation of Amines and Anilines using Propargyl Tosylate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

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## Introduction

N-propargylation, the introduction of a propargyl group ( $\text{HC}\equiv\text{C}-\text{CH}_2-$ ) onto a nitrogen atom, is a significant transformation in organic synthesis, furnishing valuable propargylamines. These compounds are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Propargyl tosylate has emerged as an effective and stable reagent for this purpose, offering a reliable alternative to the more lachrymatory and less stable propargyl halides. This document provides detailed application notes and experimental protocols for the N-propargylation of primary and secondary amines, as well as anilines, using propargyl tosylate.

## Reaction Principle

The N-propargylation of amines and anilines with propargyl tosylate proceeds via a bimolecular nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) reaction. The lone pair of electrons on the nitrogen atom of the amine or aniline acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl tosylate. This concerted step results in the displacement of the tosylate anion, an excellent leaving group due to the resonance stabilization of its negative charge. The reaction is typically carried out in the presence of a base to neutralize the resulting p-toluenesulfonic acid, thereby driving the reaction to completion.

## Advantages of Using Propargyl Tosylate

- High Reactivity: The tosylate group is an excellent leaving group, rendering propargyl tosylate a highly efficient propargylating agent.
- Stability: As a crystalline solid, propargyl tosylate is more stable and easier to handle and store compared to propargyl bromide or chloride.
- Good Yields: The reaction generally affords good to excellent yields of the desired N-propargylated products.
- Versatility: It is effective for the propargylation of a broad range of primary and secondary amines, including both aliphatic and aromatic substrates.

## Data Presentation

The following tables summarize the reaction conditions and yields for the N-propargylation of various amines and anilines. While specific data for propargyl tosylate is compiled where available, representative data from the closely related propargyl bromide is also included to demonstrate the general applicability and expected outcomes of the reaction.

Table 1: N-Propargylation of Primary Aliphatic and Benzylic Amines

Amine	Propargylating Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Benzylamine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	Reflux	6	85
Ethanolamine	Propargylphthalimide*	-	-	140-250	2-3	95[1]

\*Note: Propargylphthalimide reaction proceeds via a different mechanism but illustrates the formation of a primary propargylamine.

Table 2: N-Propargylation of Secondary Aliphatic Amines

Amine	Propargylating Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Morpholine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	25	2	92[2]
Piperidine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	25	4	88
Diethylamine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	Acetonitrile	25	5	82

Table 3: N-Propargylation of Anilines

Aniline	Propargylating Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Aniline	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	DMF	25	6	83-87[3]
p-Toluidine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	DMF	25	6	85
p-Anisidine	Propargyl bromide	K <sub>2</sub> CO <sub>3</sub>	DMF	25	6	89
2-Nitroaniline	Propargyl alcohol/Sc(OTf) <sub>3</sub>	-	[BMIM] [BF <sub>4</sub> ] -	-	-	-[4]
4-Nitroaniline	Propargyl alcohol/Sc(OTf) <sub>3</sub>	-	[BMIM] [BF <sub>4</sub> ] -	-	-	-[4]

\*Note: These examples utilize a different propargylating system but demonstrate the successful N-propargylation of substituted anilines.

## Experimental Protocols

### Protocol 1: Synthesis of Propargyl Tosylate

This protocol describes the synthesis of propargyl tosylate from propargyl alcohol and tosyl chloride.[\[2\]](#)[\[5\]](#)

#### Materials:

- Propargyl alcohol
- Tosyl chloride
- Sodium hydroxide (NaOH) pellets
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Water
- Ice

#### Procedure:

- In a round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 eq) and tosyl chloride (1.3 eq) in diethyl ether under a nitrogen atmosphere.
- Cool the reaction mixture in an ice bath.
- Add NaOH pellets (5.0 eq) portion-wise to the vigorously stirred solution at 0 °C.
- Allow the reaction mixture to stir overnight at room temperature.
- Pour the suspension into cold water.
- Extract the aqueous layer with diethyl ether (2 x 250 mL for a 1 mol scale reaction).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.

- Concentrate the filtrate under reduced pressure to obtain propargyl tosylate as a dark liquid. A yield of approximately 84% can be expected.[2][5]

## Protocol 2: General Procedure for N-Propargylation of Amines and Anilines

This protocol provides a general method for the N-propargylation of primary and secondary amines and anilines using propargyl tosylate. The conditions are adapted from the well-established procedures for N-alkylation with analogous alkyl halides.

### Materials:

- Amine or Aniline (1.0 eq)
- Propargyl tosylate (1.0-1.2 eq)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base (2.0 eq)
- Acetonitrile or Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- To a round-bottom flask, add the amine or aniline (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (acetonitrile for aliphatic amines, DMF for anilines is a good starting point).
- Stir the mixture at room temperature for 10-15 minutes.
- Add propargyl tosylate (1.0-1.2 eq) to the suspension.

- Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-propargylated amine or aniline.

## Mandatory Visualizations

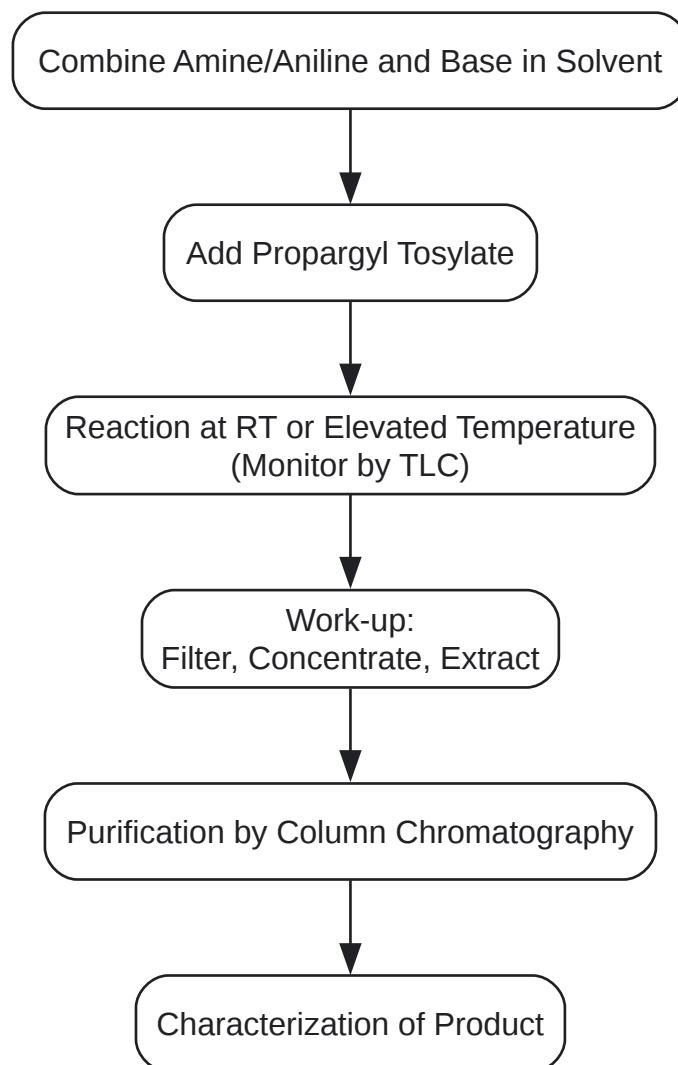
### Reaction Mechanism

The N-propargylation of amines with propargyl tosylate follows an  $\text{S}_{\text{N}}2$  mechanism. The amine acts as a nucleophile, attacking the methylene carbon of propargyl tosylate and displacing the tosylate leaving group in a single, concerted step.

Caption:  $\text{S}_{\text{N}}2$  mechanism for N-propargylation.

## Experimental Workflow

The general workflow for the N-propargylation of an amine or aniline with propargyl tosylate is outlined below.



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Caption: General experimental workflow.

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